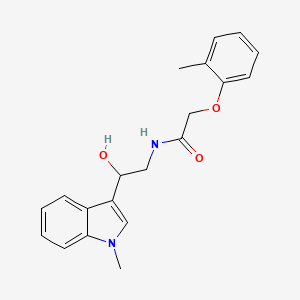

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-7-3-6-10-19(14)25-13-20(24)21-11-18(23)16-12-22(2)17-9-5-4-8-15(16)17/h3-10,12,18,23H,11,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKTYXIGVJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the acetamide group.

Hydroxyethylation: The intermediate product is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

O-Tolyloxy Substitution: Finally, the hydroxyethyl intermediate is reacted with o-tolyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an organic solvent.

Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).

Substitution: Nitration with HNO3 (Nitric acid) and H2SO4 (Sulfuric acid); halogenation with Br2 (Bromine) or Cl2 (Chlorine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the indole ring.

Scientific Research Applications

Research has indicated that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits various biological activities:

- Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells, particularly through the activation of caspases, which are critical for programmed cell death.

- Neuroprotective Effects : The indole structure is known to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

- Antimicrobial Properties : Preliminary investigations have shown that related compounds can inhibit the growth of various pathogens.

Anticancer Activity

A series of studies have demonstrated the anticancer potential of compounds similar to this compound:

- Case Study 1 : A study published in Molecules reported that derivatives of indole compounds exhibited significant cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating potent activity (10.56 ± 1.14 μM) . The mechanism involved caspase-dependent pathways, highlighting the compound's potential as an anticancer agent.

Neuroprotective Effects

Research has explored the neuroprotective effects of indole derivatives:

- Case Study 2 : Investigations into related compounds have shown that they can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented:

- Case Study 3 : A study indicated that modifications to the indole structure enhanced antimicrobial activity against Gram-positive bacteria, establishing a link between structural features and biological efficacy .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, potentially modulating neurotransmitter activity. The hydroxyethyl group may enhance solubility and bioavailability, while the o-tolyloxyacetamide group could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole Core Modifications

a) 1-Methylindole Derivatives

- N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)acetamide (CAS 68935-42-2):

- Structure : Substituted with 5-methoxy and 2-methyl groups on the indole ring.

- Properties : Lower molecular weight (MW: 262.3 g/mol) compared to the target compound (MW: ~380 g/mol). The methoxy group enhances lipophilicity (LogP: ~2.5) .

- Application : Analogs like this are explored for melatonin receptor modulation due to structural similarity to 2-methylmelatonin .

b) 2-Oxoindoline Derivatives

- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2 in ): Structure: Incorporates a 2-oxoindoline core instead of indole, with a phenethyl group.

Acetamide Side Chain Variations

a) Hydroxyethyl vs. Simple Alkyl Chains

- N-(2-(1H-indol-3-yl)ethyl)acetamide (CAS 1016-47-3):

- N-[2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-(o-tolyloxy)acetamide (CAS 1421533-26-7): Structure: Replaces indole with a pyrimidine ring but retains the o-tolyloxyacetamide chain. Properties: The trifluoromethyl group enhances metabolic stability (t₁/₂ in microsomes: >60 min) compared to non-halogenated analogs .

b) Functionalized Acetamide Groups

- Synthesis: Prepared via nucleophilic substitution, similar to methods in for indole acetamides .

- N-hydroxy-2-(1H-indol-3-yl)acetamide (CAS 41944-83-6):

Pharmacokinetic and Metabolic Comparisons

- Indomethacin Amide Derivative (Compound 1 in ):

- Structure : Phenethyl amide of indomethacin with a 5-methoxy-2-methylindole.

- Metabolism : Prone to CYP3A4/2D6-mediated oxidation on the phenethyl group (t₁/₂: <10 min in microsomes). Introduction of fluorophenyl or pyridinyl groups shifted metabolism to O-demethylation, improving stability (t₁/₂: >120 min) .

- Target Compound : The o-tolyloxy group may reduce CYP-mediated metabolism due to steric hindrance, though experimental data are needed.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Metabolic Stability Trends

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Formation of the Indole Moiety : The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of Hydroxyethyl Group : The indole derivative is then reacted with an epoxide or halohydrin to introduce the hydroxyethyl group.

- Acetamide Formation : Finally, the intermediate is reacted with acetic anhydride or acetyl chloride to form the acetamide group.

This synthetic route highlights the complexity and potential for modification in the compound's structure, which may influence its biological activity.

Antitumor Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor effects. For instance, a related compound isolated from Selaginella pulvinata showed anti-proliferative effects against various tumor types. It induced apoptosis in colon cancer cells through the STAT1 pathway and reshaped the tumor microenvironment by altering immune cell composition .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| EA | SK-mel-110 | <10 | Apoptosis induction via STAT1 pathway |

| Compound X | HT29 | 15 | Inhibition of cell proliferation |

| Compound Y | A431 | 12 | Increased tumor infiltrating lymphocytes |

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have indicated that indole derivatives can scavenge free radicals and reduce oxidative damage, contributing to their potential as therapeutic agents against oxidative stress-related diseases .

Inhibition of Nitric Oxide Production

Research has shown that certain derivatives can inhibit nitric oxide (NO) production, a significant factor in inflammation and cancer progression. The inhibition of NO production can lead to reduced inflammatory responses and may contribute to the overall antitumor effects observed in preclinical models .

Case Study 1: Colon Cancer Treatment

A study investigated the effects of a structurally similar compound on colon cancer in xenograft models. The results indicated a significant reduction in tumor size and weight following treatment, suggesting strong potential for clinical application in colon cancer therapy .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capabilities of related indole compounds. The findings revealed that these compounds effectively reduced oxidative stress markers in vitro, supporting their use as protective agents against cellular damage caused by free radicals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling the indole-derived hydroxyethylamine with o-tolyloxyacetic acid chloride. Key steps include:

- Nucleophilic substitution : Reacting 1-methylindole-3-ethyl bromide with a hydroxylamine derivative under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Amide bond formation : Using coupling agents like TBTU () or HATU in anhydrous DCM with catalytic 2,6-lutidine to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Critical Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the indole C3 substitution, hydroxyethyl group, and o-tolyloxy acetamide connectivity .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% for biological assays) .

- Data Interpretation : Compare observed spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in stereochemistry.

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock), followed by dilution in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .

- Stability Studies : Use LC-MS to monitor degradation under physiological conditions (pH 7.4, 37°C). Adjust storage conditions (e.g., -80°C in amber vials) if decomposition exceeds 10% over 24 hours.

- Co-solvents : Consider cyclodextrin complexation or PEG-based formulations for hydrophobic variants .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion with ethanol/water mixtures. Monitor crystal growth under polarized light.

- Data Collection : Collect high-resolution (<1.0 Å) datasets at 100 K using synchrotron radiation.

- SHELX Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor convergence (<5%) and Fourier difference maps .

Q. How to address contradictory results in biological activity assays (e.g., anticancer vs. neurotoxic effects)?

- Methodological Answer :

- Assay Design :

- Dose-Response Curves : Test 10⁻⁶ to 10⁻³ M concentrations in triplicate to identify off-target effects.

- Control Experiments : Include ROS scavengers (e.g., NAC) or kinase inhibitors to isolate mechanisms.

- Data Reconciliation : Use orthogonal assays (e.g., caspase-3 activation for apoptosis vs. LDH release for necrosis) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to unintended targets like GABA receptors .

Q. What strategies enhance the compound’s selectivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Indole N-methylation : Reduces metabolic instability but may decrease血脑屏障 permeability .

- o-Tolyloxy Substitution : Introduce electron-withdrawing groups (e.g., -F) to improve target affinity (see for fluorophenyl analogs).

- Pharmacophore Mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical H-bond donors/acceptors .

- In Silico ADMET : Predict CYP450 interactions (SwissADME) and adjust logP values (target: 2–3) to minimize hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.